

Investigating the Antioxidant Properties of Ampelopsin G: A Technical Guide

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Compound of Interest

Compound Name: *Ampelopsin G*

Cat. No.: *B12310223*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ampelopsin G, also known as dihydromyricetin (DHM), is a flavonoid predominantly found in the plant *Ampelopsis grossedentata*.^{[1][2]} This natural compound has garnered significant scientific interest due to its wide array of pharmacological activities, including potent antioxidant effects.^{[1][3][4]} This technical guide provides an in-depth overview of the antioxidant properties of **Ampelopsin G**, detailing its mechanisms of action, summarizing quantitative data from various in vitro and cellular assays, and providing comprehensive experimental protocols. The guide also visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to Ampelopsin G and its Antioxidant Potential

Ampelopsin G is a flavonoid compound that has been traditionally used in Chinese medicine.^[2] Modern scientific research has substantiated its health benefits, attributing many of them to its strong antioxidant capabilities.^{[1][3]} Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cardiovascular and neurodegenerative disorders.^[5] **Ampelopsin G** exhibits its antioxidant effects through multiple

mechanisms, including direct scavenging of free radicals and modulation of endogenous antioxidant defense systems.[2][6]

Mechanisms of Antioxidant Action

The antioxidant activity of **Ampelopsin G** is multifaceted, involving both direct and indirect mechanisms to counteract oxidative stress.

Direct Radical Scavenging Activity

Ampelopsin G has demonstrated significant efficacy in directly neutralizing a variety of reactive oxygen species. This is largely attributed to its chemical structure, which allows it to donate hydrogen atoms or electrons to stabilize free radicals.[7] In vitro studies have consistently shown its potent scavenging activity against radicals such as DPPH, ABTS, superoxide anions ($O_2^{\bullet-}$), and hydrogen peroxide (H_2O_2).[2][8]

Upregulation of Endogenous Antioxidant Enzymes

Beyond direct scavenging, **Ampelopsin G** enhances the body's intrinsic antioxidant defenses by upregulating the expression and activity of key antioxidant enzymes. These include superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[1][9] This action helps to maintain cellular redox homeostasis and protect against oxidative damage.

Modulation of the Nrf2-Keap1 Signaling Pathway

A primary mechanism underlying the indirect antioxidant effects of **Ampelopsin G** is its activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway.[10] Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation.[1][11] **Ampelopsin G** can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[2][12] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of genes encoding for antioxidant and phase II detoxification enzymes, thereby upregulating their expression.[11][13] Studies have shown that treatment with **Ampelopsin G** leads to increased levels of Nrf2 and decreased levels of Keap1.[10]

Quantitative Data on Antioxidant Properties

The following tables summarize the quantitative data on the antioxidant activities of **Ampelopsin G** from various studies.

Table 1: In Vitro Radical Scavenging Activity of **Ampelopsin G**

Assay	Concentration	Scavenging Activity (%)	IC ₅₀ (µg/mL)	Reference
DPPH	2 - 10 µg/mL	66.55 - 96.19	3.24	[2][6][10]
ABTS	10 - 60 µg/mL	-	-	[2][6]
Superoxide Anion (O ₂ • ⁻)	60 µg/mL	46.78	-	[2]
Hydrogen Peroxide (H ₂ O ₂)	60 µg/mL	83.05	-	[2]

Table 2: Ferric Reducing Antioxidant Power (FRAP) of **Ampelopsin G**

Concentration	FRAP Value (µM FeSO ₄ equivalent)	Reference
10 - 60 µg/mL	Concentration-dependent increase	[2][14]

Table 3: Effect of **Ampelopsin G** on Cellular Oxidative Stress Markers

Marker	Cell/Tissue Type	Treatment	Result	Reference
Malondialdehyde (MDA)	LPS-treated piglets	Ampelopsin G	Decreased levels	[2][6]
Protein Carbonyl	LPS-treated piglets	Ampelopsin G	Decreased levels	[2][6]
Reactive Oxygen Species (ROS)	PMA-stimulated blood leukocytes	Ampelopsin G (10-100 µg/mL)	-33% to -51% inhibition	[15]

Table 4: Effect of **Ampelopsin G** on Endogenous Antioxidant Enzyme Activity

Enzyme	Cell/Tissue Type	Treatment	Result	Reference
Superoxide Dismutase (SOD)	LPS-treated piglets (liver, lung)	Ampelopsin G (400 mg/kg)	Increased activity	[2]
Catalase (CAT)	LPS-treated piglets (liver, lung)	Ampelopsin G (400 mg/kg)	Increased activity	[2]
Glutathione Peroxidase (GSH-Px)	LPS-treated piglets (liver, lung)	Ampelopsin G (400 mg/kg)	Increased activity	[2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antioxidant properties of **Ampelopsin G**.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[8]

Protocol:

- **Reagent Preparation:** Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The absorbance of the working solution at 517 nm should be approximately 1.0.[8]
- **Sample Preparation:** Prepare various concentrations of **Ampelopsin G** in methanol.
- **Reaction:** Mix a defined volume of the **Ampelopsin G** solution with the DPPH working solution. A common ratio is 1:1 (v/v).

- Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[8]
- Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[8]
- Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the reaction mixture with the sample. The IC_{50} value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.[16]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation ($ABTS^{\bullet+}$), a blue-green chromophore, leading to a reduction in absorbance.[14]

Protocol:

- Reagent Preparation: Generate the $ABTS^{\bullet+}$ solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[14] Dilute the resulting $ABTS^{\bullet+}$ solution with methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[15]
- Sample Preparation: Prepare various concentrations of **Ampelopsin G** in a suitable solvent.
- Reaction: Add a small volume of the **Ampelopsin G** solution to the diluted $ABTS^{\bullet+}$ solution.
- Incubation: Allow the reaction to proceed for a defined time (e.g., 7 minutes) at room temperature.[17]
- Measurement: Measure the absorbance at 734 nm.[17]
- Calculation: The percentage of scavenging is calculated similarly to the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe^{3+} -TPTZ) complex to the ferrous (Fe^{2+}) form, which has an intense blue color and can be measured spectrophotometrically.[\[14\]](#)

Protocol:

- Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[\[14\]](#)
- Sample Preparation: Prepare various concentrations of **Ampelopsin G**.
- Reaction: Mix the **Ampelopsin G** solution with the FRAP reagent.
- Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).[\[2\]](#)
- Measurement: Measure the absorbance at 593 nm.[\[2\]](#)
- Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard curve prepared using a known concentration of FeSO_4 . The results are expressed as μM Fe(II) equivalents.[\[18\]](#)

Cellular Reactive Oxygen Species (ROS) Assay using DCFH-DA

Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.[\[10\]](#)[\[19\]](#)

Protocol:

- Cell Culture: Seed cells in a multi-well plate and allow them to adhere.
- Treatment: Treat the cells with **Ampelopsin G** at various concentrations for a specified duration. A positive control (e.g., H_2O_2) can be used to induce ROS production.

- **Staining:** Remove the treatment medium and incubate the cells with a DCFH-DA working solution (e.g., 10 μ M in serum-free medium) at 37°C for 30 minutes in the dark.[\[19\]](#)
- **Washing:** Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.[\[19\]](#)
- **Measurement:** Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[\[19\]](#)

Antioxidant Enzyme Activity Assays

Principle: The activities of SOD, CAT, and GSH-Px are typically measured using commercially available assay kits that rely on spectrophotometric or fluorometric detection methods.

- **Superoxide Dismutase (SOD) Activity Assay:** These assays often utilize a system that generates superoxide radicals, and the SOD activity is measured by its ability to inhibit the reduction of a chromogen by these radicals.[\[20\]](#)[\[21\]](#)
- **Catalase (CAT) Activity Assay:** CAT activity is commonly determined by measuring the rate of decomposition of hydrogen peroxide (H_2O_2). The remaining H_2O_2 can be reacted with a probe to produce a colored or fluorescent product.[\[3\]](#)[\[22\]](#)
- **Glutathione Peroxidase (GSH-Px) Activity Assay:** GSH-Px activity is often measured indirectly through a coupled reaction with glutathione reductase, where the oxidation of NADPH to NADP^+ is monitored by the decrease in absorbance at 340 nm.[\[23\]](#)

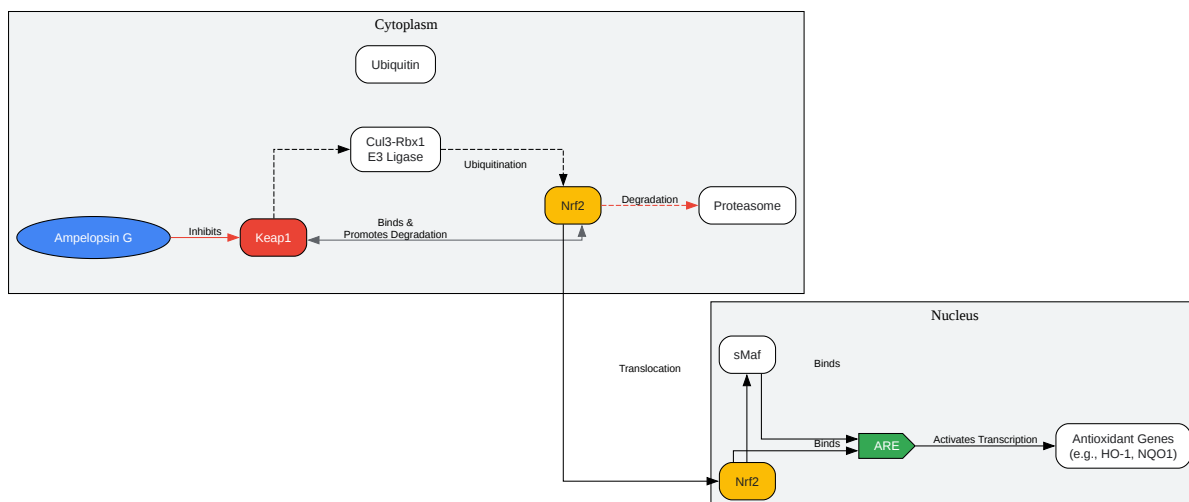
General Protocol for Enzyme Activity Assays:

- **Sample Preparation:** Prepare cell or tissue lysates according to the specific kit's instructions. This typically involves homogenization in a suitable buffer followed by centrifugation to remove debris.
- **Assay Procedure:** Follow the protocol provided with the commercial assay kit, which will include specific instructions for reagent preparation, incubation times, and measurement parameters.

- Data Analysis: Calculate the enzyme activity based on the standard curve and formulas provided in the kit's manual.

Mandatory Visualizations

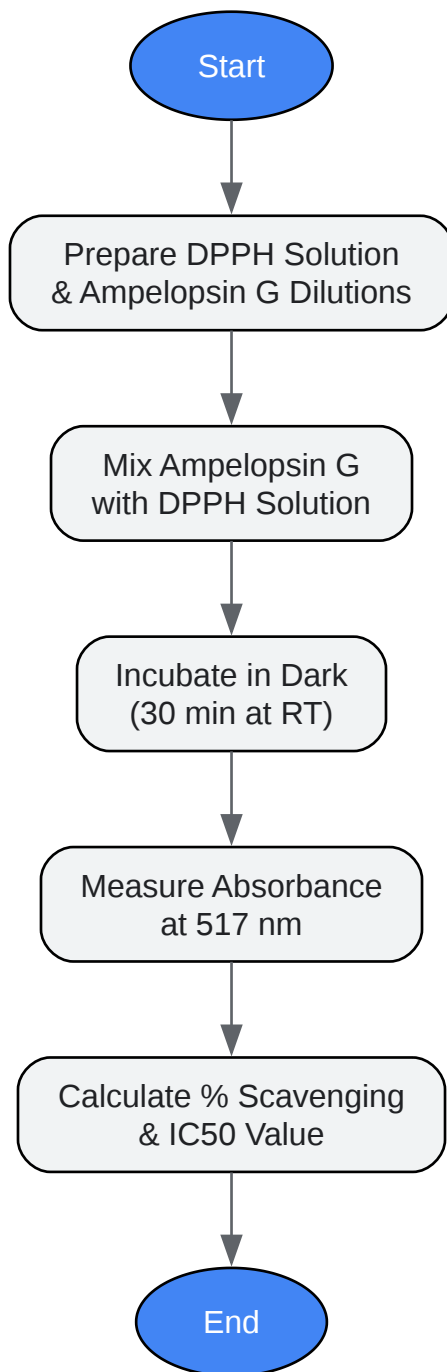
Signaling Pathway Diagram



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Caption: **Ampelopsin G** activates the Nrf2 signaling pathway.

Experimental Workflow Diagram



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Caption: Workflow for the DPPH radical scavenging assay.

Conclusion

Ampelopsin G is a promising natural compound with robust antioxidant properties. Its ability to directly scavenge free radicals and, more importantly, to activate the Nrf2-Keap1 pathway, thereby enhancing endogenous antioxidant defenses, makes it a compelling candidate for further research and development in the context of preventing and treating diseases associated with oxidative stress. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for scientists and researchers in this field. Further clinical studies are warranted to fully elucidate the therapeutic potential of **Ampelopsin G** in human health.

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References

- 1. Molecular mechanisms activating the Nrf2-Keap1 pathway of antioxidant gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMPK Facilitates Nuclear Accumulation of Nrf2 by Phosphorylating at Serine 550 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. Molecular Mechanisms of Nrf2-Mediated Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple nuclear localization signals function in the nuclear import of the transcription factor Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioscience.co.uk [bioscience.co.uk]
- 7. content.abcam.com [content.abcam.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. researchgate.net [researchgate.net]
- 10. bioquochem.com [bioquochem.com]

- 11. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impaired Nuclear Nrf2 Translocation Undermines the Oxidative Stress Response in Friedreich Ataxia | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ijpsonline.com [ijpsonline.com]
- 16. iomcworld.com [iomcworld.com]
- 17. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 23. mmpc.org [mmpc.org]
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